Potassium heptafluorobutyrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium heptafluorobutyrate can be synthesized through the neutralization of heptafluorobutyric acid with potassium hydroxide. The reaction typically involves dissolving heptafluorobutyric acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Potassium heptafluorobutyrate undergoes various chemical reactions, including substitution and addition reactions. Due to its high fluorine content, it is highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols under mild conditions to form substituted products.
Addition Reactions: It can also participate in addition reactions with electrophiles, such as halogens, under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a heptafluorobutyramide, while reaction with an alcohol can produce a heptafluorobutyrate ester .
Scientific Research Applications
Potassium heptafluorobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism by which potassium heptafluorobutyrate exerts its effects is primarily through its interaction with biological molecules. The high electronegativity of fluorine atoms allows it to form strong bonds with various molecular targets, altering their structure and function. This can affect pathways involved in enzyme activity, protein folding, and cellular signaling .
Comparison with Similar Compounds
Heptafluorobutyric acid: The parent acid of potassium heptafluorobutyrate, used in similar applications but with different reactivity.
Sodium heptafluorobutyrate: Another salt of heptafluorobutyric acid, with similar properties but different solubility and reactivity profiles.
Perfluorobutanoic acid: A related compound with a similar structure but different chemical properties due to the absence of the potassium ion
Uniqueness: this compound is unique due to its specific combination of high fluorine content and the presence of a potassium ion, which imparts distinct solubility and reactivity characteristics compared to other similar compounds .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,4-heptafluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2.K/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXGZXUMUTLSW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896624 | |
Record name | Potassium heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2966-54-3 | |
Record name | Potassium heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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